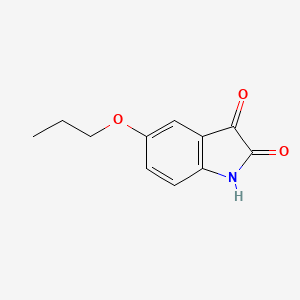

5-Propoxyindoline-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-5-15-7-3-4-9-8(6-7)10(13)11(14)12-9/h3-4,6H,2,5H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKLTQJEVUAZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734369 | |

| Record name | 5-Propoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249230-82-7 | |

| Record name | 5-Propoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Propoxyindoline 2,3 Dione and Its Precursors

Classical and Contemporary Approaches to Indoline-2,3-dione Core Construction

The synthesis of the indoline-2,3-dione core is a well-established area of heterocyclic chemistry, with several classical name reactions providing the foundational routes. These methods are often adapted for the synthesis of substituted derivatives like 5-propoxyindoline-2,3-dione.

Adaptation of Sandmeyer Isatin (B1672199) Synthesis for 5-Substituted Anilines

The Sandmeyer isatin synthesis is a venerable and widely used method for preparing isatins. synarchive.comscielo.brbiomedres.us It typically involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. synarchive.comnih.gov This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the indoline-2,3-dione. synarchive.comnih.gov

For the synthesis of this compound, the starting material would be 4-propoxyaniline (B1293681). The general applicability of the Sandmeyer synthesis extends to anilines bearing electron-withdrawing groups. scielo.br However, challenges can arise with highly lipophilic anilines, where the solubility of the oximinoacetanilide intermediate in the acidic cyclization medium can be poor, leading to incomplete reaction. nih.gov To address this, modifications such as the use of methanesulfonic acid as the reaction medium have been shown to improve yields for lipophilic substrates. nih.gov

A general representation of the Sandmeyer synthesis adapted for a 5-substituted isatin is shown below:

Figure 1: General Sandmeyer Isatin Synthesis

Table 1: Key Stages of the Sandmeyer Isatin Synthesis

| Stage | Description | Reagents |

|---|---|---|

| 1. Intermediate Formation | Reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide. synarchive.comnih.gov | Chloral hydrate, hydroxylamine hydrochloride, HCl |

| 2. Cyclization | Intramolecular electrophilic substitution of the isonitrosoacetanilide in strong acid to form the isatin ring. synarchive.comnih.gov | Concentrated H₂SO₄ or CH₃SO₃H |

Modifications of Hinsberg Oxindole (B195798) Synthesis and Gassman Procedures for Substituted Precursors

The Hinsberg oxindole synthesis provides a route to oxindoles from secondary aryl amines and the bisulfite adduct of glyoxal. chem-station.comwikipedia.orghandwiki.org While this method directly produces oxindoles (indolin-2-ones), subsequent oxidation would be required to form the indoline-2,3-dione (isatin) skeleton.

The Gassman indole (B1671886) synthesis is a one-pot reaction that can be adapted to produce oxindoles and, by extension, isatins. wikipedia.orgexpertsmind.comresearchgate.net The process involves the reaction of an aniline with a β-keto-thioether. wikipedia.org A key feature is the formation of a 3-thioalkoxyindole, which can be subsequently manipulated. researchgate.net For oxindole synthesis, an α-carboalkoxy sulfide (B99878) is used instead of a β-keto-thioether, leading to a 3-methylthiooxindole derivative. researchgate.netorgsyn.org This intermediate can then be oxidized to the corresponding isatin. The Gassman procedure is noted for its generality and can be applied to anilines with various substituents. orgsyn.org However, electron-rich anilines, such as 4-methoxyaniline, have been reported to be less successful in the standard indole synthesis protocol. expertsmind.comluc.edu

Table 2: Comparison of Gassman Synthesis for Indoles and Oxindoles

| Synthesis Target | Key Reactant with Aniline | Intermediate |

|---|---|---|

| Indole | β-keto-thioether wikipedia.org | 3-thioalkoxyindole researchgate.net |

| Oxindole | α-carboalkoxy sulfide researchgate.net | 3-methylthiooxindole researchgate.netorgsyn.org |

Directed Ortho-Metalation Strategies for Regioselective Synthesis

Directed ortho-metalation (DoM) is a powerful contemporary strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position. wikipedia.org For the synthesis of substituted indolines and isatins, N-acyl or N-carbamoyl groups on the indoline (B122111) nitrogen can serve as effective DMGs. orgsyn.orgacs.org

In the context of synthesizing a 5-substituted indoline-2,3-dione, a DoM approach could be envisioned starting from an N-protected 4-propoxyaniline. The N-protecting group, such as a pivaloyl or tert-butoxycarbonyl (Boc) group, directs lithiation to the position ortho to the nitrogen. scielo.br Subsequent reaction with an appropriate electrophile, like diethyl oxalate, can introduce the glyoxylate (B1226380) functionality necessary for cyclization to the isatin ring. scielo.br This method offers high regioselectivity, which can be a significant advantage over classical methods, especially when dealing with meta-substituted anilines where mixtures of isomers are possible. scielo.brresearchgate.net

Targeted Introduction of the 5-Propoxy Moiety

The 5-propoxy group can be introduced either by direct alkoxylation of a pre-formed indoline ring system or by utilizing a precursor already containing the propoxy group.

Alkoxylation Strategies at the C-5 Position of Indoline Ring Systems

Direct C-H alkoxylation of the indoline ring at the C-5 position is a challenging transformation. While methods for C-H functionalization of indoles are known, they often favor other positions. For instance, palladium-catalyzed C-7 acetoxylation of N-acyl indolines has been reported, highlighting the influence of the directing group on regioselectivity. nih.gov Achieving selective alkoxylation at the C-5 position would likely require a specific directing group strategy that favors this position over others. Research into transition-metal-catalyzed C-H functionalization is an active area, and new methods may provide pathways for direct C-5 alkoxylation.

Functional Group Interconversion Routes for Propoxy Introduction on Aromatic Precursors

A more common and predictable approach is to start with an aromatic precursor that already bears the propoxy group or a functional group that can be converted to it. This strategy is a cornerstone of organic synthesis, relying on functional group interconversion (FGI). solubilityofthings.comfiveable.me

For the synthesis of this compound, the most direct precursor is 4-propoxyaniline. This can be synthesized from 4-aminophenol (B1666318) via a Williamson ether synthesis, reacting the phenoxide with a propyl halide (e.g., 1-bromopropane). Another route could involve the reduction of 1-nitro-4-propoxybenzene. The propoxy group itself can be introduced onto a phenolic precursor at various stages of a synthetic sequence.

Table 3: Precursor-Based Strategies for 5-Propoxy Group Introduction

| Starting Material | Key Transformation | Resulting Precursor |

|---|---|---|

| 4-Aminophenol | Williamson Ether Synthesis | 4-Propoxyaniline |

| 4-Nitrophenol | Williamson Ether Synthesis, then Nitro Reduction | 4-Propoxyaniline |

This precursor-based approach is generally more reliable and higher-yielding than attempting a late-stage, direct C-H propoxylation of the indoline-2,3-dione core.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound, a substituted isatin, can be approached through various strategic pathways. These routes are broadly categorized as convergent, where different fragments are prepared separately and then combined, or divergent, where a common intermediate is used to create a variety of related structures.

Strategies Utilizing Pre-functionalized Aromatic Precursors

A primary and traditional method for synthesizing 5-substituted isatins involves starting with an appropriately substituted aniline. For this compound, this would typically begin with 4-propoxyaniline. A classic route is the Sandmeyer methodology, which involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. researchgate.netwright.edu This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product. researchgate.netwright.edu This approach offers predictable regiochemical control, which is a significant advantage when dealing with meta-substituted anilines. wright.edu

The general scheme for this method is as follows:

Amidation: 4-propoxyaniline reacts with chloral hydrate and hydroxylamine hydrochloride.

Cyclization: The resulting 4-propoxy-isonitrosoacetanilide is treated with concentrated sulfuric acid to induce ring closure and form this compound. researchgate.net

This method has been optimized to improve yields, with total two-step yields reported in the range of 51-68% for various 5-substituted indol-2,3-diones. researchgate.net

Late-Stage Functionalization Approaches on the Indoline-2,3-dione Scaffold

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and materials science for introducing chemical diversity at a late point in a synthetic sequence. acs.org This approach avoids the often lengthy de novo synthesis of each analogue. For this compound, this would involve introducing the propoxy group onto the pre-formed indoline-2,3-dione (isatin) core.

While direct C-H functionalization at the C5 position of the isatin ring is a potential LSF strategy, many established methods focus on the functionalization of other positions, such as the nitrogen (N1) or the C3 carbon. ijcrt.orgacs.orgnih.gov For instance, N-alkylation and N-acylation are common reactions for modifying the isatin scaffold. ijcrt.org However, achieving selective C5-propoxylation on an unsubstituted isatin ring can be challenging due to the reactivity of other positions.

Electrophilic aromatic substitution reactions, such as nitration, have been successfully applied to the isatin core at the C5 position. wright.edu Theoretically, a subsequent conversion of a nitro or other functional group to a propoxy group could be envisioned, but this adds steps to the synthesis. The development of transition-metal-catalyzed C-H activation methods offers a more direct route for such late-stage modifications. nih.govmdpi.com

Optimization of Reaction Conditions and Catalyst Systems in the Synthesis of the Chemical Compound

Solvent Effects and Reaction Kinetics in Specific Synthesis Routes

The choice of solvent can significantly impact reaction rates and outcomes. jst.go.jp Studies on the hydrolysis of isatin have shown that the reaction rate is influenced by the dielectric constant of the solvent mixture and the solvent composition. jst.go.jpresearchgate.net For instance, in the basic hydrolysis of isatin, the rate decreases with increasing ethanol (B145695) content. jst.go.jp In other reactions involving isatins, such as the vinylogous Henry reaction, water has been found to be a highly effective solvent, leading to high yields and short reaction times compared to organic solvents like THF or methanol (B129727). rsc.org For the synthesis of certain isatin derivatives, refluxing in methanol has been identified as an optimal condition. researchgate.net The use of greener solvents like acetonitrile (B52724) has also been explored and found to provide a good balance between conversion and selectivity in certain oxidative coupling reactions. scielo.br

Table 1: Effect of Solvent on Reaction Yield and Time for Isatin Reactions

| Reaction Type | Solvent | Yield (%) | Time (h) | Reference |

| Vinylogous Henry Reaction | THF | 53 | 12 | rsc.org |

| Vinylogous Henry Reaction | CH₃OH | 92 | 6 | rsc.org |

| Vinylogous Henry Reaction | Water | >99 | 1.5 | rsc.org |

| Spirooxindole Synthesis | Methanol | 95 | 2 | researchgate.net |

Role of Lewis and Brønsted Acid Catalysis in Isatin Ring Formation

Both Lewis and Brønsted acids play a critical role in the synthesis of the isatin ring and its subsequent reactions. nih.gov

Brønsted Acids: Strong Brønsted acids like concentrated sulfuric acid are essential for the cyclization step in the Sandmeyer synthesis of isatins from isonitrosoacetanilides. researchgate.netwright.edu Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been effectively used as catalysts in enantioselective reactions involving isatins, like the Pictet-Spengler reaction to form spirooxindoles. nih.govcsic.es Polyphosphoric acid (PPA) has also been used to mediate the synthesis of related heterocyclic structures. frontiersin.org

Lewis Acids: Various Lewis acids, including scandium(III) and tin(II) complexes, have been shown to catalyze reactions such as spirocyclization with isatins. nih.gov Yb(OTf)₃ has been employed to catalyze the addition of 2-methyl azaarenes to isatins via C-H functionalization. snnu.edu.cn In some cases, a binary acid system, combining a Lewis acid (like bismuth acetate) and a chiral Brønsted acid, has been developed for highly efficient and enantioselective reactions of isatin derivatives. nih.gov

Transition Metal-Mediated and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the use of transition-metal catalysis and green chemistry principles to create more sustainable and efficient processes. sinocurechem.comarkat-usa.org

Transition Metal-Mediated Synthesis: Transition metals, particularly palladium, are widely used in cross-coupling reactions that can be applied to the synthesis of complex molecules. mdpi.comnptel.ac.in For instance, Pd-catalyzed reactions like Suzuki-Miyaura coupling are key steps in the synthesis of various indole-containing natural products. mdpi.com While direct application to the synthesis of this compound is not extensively detailed, these methods are, in principle, applicable for introducing the propoxy group onto a halogenated isatin precursor. Gold-catalyzed aldol (B89426) reactions of isatins have also been developed as a sustainable method. cjcatal.com

Green Chemistry Approaches: Green chemistry aims to reduce the environmental impact of chemical processes. sinocurechem.com In the context of isatin synthesis, this includes using environmentally benign oxidants like hydrogen peroxide, employing photocatalysis, and performing reactions in water or under solvent-free conditions. ijcrt.orgnih.gov For example, the oxidation of indoles to isatins can be achieved using O₂ in the presence of a photosensitizer. ijcrt.orgnih.gov Metal-free synthesis, such as using iodine in DMSO, has been developed for constructing related heterocyclic systems, avoiding the use of heavy metals. organic-chemistry.org The use of recyclable heterogeneous catalysts, like sulfonic acid-functionalized nanoporous silica, also represents a green approach for synthesizing isatin derivatives. ijcce.ac.ir

Reactivity and Reaction Mechanisms of 5 Propoxyindoline 2,3 Dione

Reactivity at the Carbonyl Centers (C-2 and C-3)

The presence of two carbonyl groups makes the indoline-2,3-dione structure a prime target for nucleophilic attacks. libretexts.org The C-3 keto group is significantly more electrophilic and reactive towards nucleophiles than the C-2 amide carbonyl, whose electrophilicity is diminished by the delocalization of the adjacent nitrogen's lone pair of electrons. Consequently, most carbonyl reactions selectively occur at the C-3 position.

Nucleophilic addition is a fundamental reaction of carbonyl compounds. wikipedia.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.orgkhanacademy.org This intermediate is then typically protonated to yield an alcohol. For 5-Propoxyindoline-2,3-dione, this reaction proceeds readily at the C-3 position.

The general mechanism involves:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive C-3 carbon. The pi electrons of the C=O bond move to the oxygen atom, creating an alkoxide intermediate. libretexts.org

Protonation: The resulting negatively charged alkoxide is protonated by a protic solvent or a mild acid to form a 3-hydroxy-3-substituted indolin-2-one derivative. libretexts.orgchemguide.co.uk

An example is the reaction with organometallic reagents like Grignard reagents or organolithium compounds, which add an alkyl or aryl group to the C-3 position, yielding tertiary alcohols after workup.

The C-3 carbonyl group readily undergoes condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazines. These reactions typically result in the formation of a C=N double bond, yielding products like Schiff bases (imines) and hydrazones, respectively. beilstein-journals.orgresearchgate.net

The reaction with primary amines proceeds via the following steps:

Nucleophilic addition of the amine to the C-3 carbonyl to form a carbinolamine intermediate.

Proton transfer from the nitrogen to the oxygen atom.

Elimination of a water molecule to form the C=N double bond of the imine.

Similarly, reactions with hydrazine (B178648) or substituted hydrazines produce the corresponding C-3 hydrazones. These reactions are often catalyzed by a small amount of acid. The reaction of the indoline-2,3-dione core with hydrazine can sometimes lead to further cyclization or ring-opening, depending on the reaction conditions and the substrate. researchgate.net

Table 1: Examples of Condensation Reactions at the C-3 Position of the Isatin (B1672199) Scaffold

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Ethanol (B145695), reflux |

| Hydrazine (H₂NNH₂) | Hydrazone | Acid catalyst, room temp. |

| Hydroxylamine (H₂NOH) | Oxime | Aqueous ethanol |

| Semicarbazide (H₂NNHCONH₂) | Semicarbazone | Acetate buffer |

Regioselectivity: As previously noted, the reactions involving the carbonyl groups of this compound are highly regioselective. Nucleophilic attack occurs almost exclusively at the C-3 ketone rather than the C-2 amide carbonyl due to the higher electrophilicity of the former. mdpi.com This predictable regioselectivity is a cornerstone of isatin chemistry.

Stereoselectivity: When a nucleophilic addition at the C-3 position creates a new stereocenter, the stereochemical outcome is a critical consideration. libretexts.org In the absence of any chiral influence (from the substrate, reagent, or a catalyst), the nucleophile can attack from either face of the planar carbonyl group with equal probability. msu.edu This results in the formation of a racemic mixture of two enantiomers. libretexts.org Achieving stereoselectivity (the preferential formation of one stereoisomer) requires the use of chiral reagents, chiral auxiliaries, or asymmetric catalysis. msu.edudiva-portal.org

Reactivity at the Nitrogen Atom (N-1)

The nitrogen atom at the N-1 position of the indoline-2,3-dione ring possesses a proton that is moderately acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This allows for deprotonation by a suitable base to form an N-anion, which is a potent nucleophile. This anion can then participate in a variety of substitution and addition reactions.

N-Alkylation: The deprotonated N-1 anion readily reacts with alkylating agents, such as alkyl halides or sulfates, in a nucleophilic substitution reaction to form N-alkylated derivatives. beilstein-journals.org The reaction is typically carried out using a base like potassium carbonate, sodium hydride, or an organic base in an aprotic polar solvent like DMF or acetone. beilstein-journals.orgmdpi.com Mechanochemical methods, using ball milling, have also been shown to be effective for the N-alkylation of related imide systems. beilstein-journals.org

N-Acylation: Similarly, the N-1 position can be acylated using acylating agents like acid chlorides or anhydrides in the presence of a base. tubitak.gov.trorganic-chemistry.org This reaction introduces an acyl group onto the nitrogen atom, forming an N-acyl derivative. These reactions are generally efficient and provide a straightforward method for modifying the electronic and steric properties of the isatin scaffold. organic-chemistry.orgrsc.org

Table 2: Typical Conditions for N-1 Functionalization of the Isatin Scaffold

| Reaction Type | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaH | DMF, Acetone | N-Alkyl Isatin |

| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine, Pyridine | Dichloromethane, THF | N-Acyl Isatin |

Functionalization at the N-1 position can serve as a key step in the construction of more complex, fused heterocyclic systems. By introducing a functional group at N-1 that can subsequently react with another part of the molecule (often the C-3 position), a new ring can be formed.

For instance, N-alkylation with a reagent containing a second reactive site can lead to intramolecular cyclization. An example from related chemistry involves the reaction of imides with hydrazine, which can lead to the formation of a new heterocyclic ring through a cyclization process involving the nitrogen atom. researchgate.net Similarly, reacting N-1 functionalized isatins can lead to novel polycyclic structures. mdpi.com These multi-step sequences expand the synthetic utility of the indoline-2,3-dione core, enabling access to a diverse range of complex molecules. nih.gov

Reactivity of the Aromatic Ring (C-4, C-6, C-7)

The benzene (B151609) ring of the indoline-2,3-dione core is susceptible to electrophilic attack, primarily at the C-5 and C-7 positions. wikipedia.orgresearchgate.netresearchgate.netresearchgate.net The inherent reactivity of these positions is a consequence of the electronic effects exerted by the fused heterocyclic ring.

The indoline-2,3-dione (isatin) nucleus generally undergoes electrophilic aromatic substitution at the C-5 and C-7 positions. researchgate.net This reactivity pattern is governed by the electron-withdrawing nature of the α-keto-lactam portion of the molecule, which deactivates the aromatic ring, particularly at positions C-4 and C-6, making C-5 and C-7 the most favorable sites for substitution.

For instance, the nitration of unsubstituted isatin with a sulfonitric mixture predominantly yields 5-nitroisatin, although careful temperature control is necessary to prevent the formation of mixed nitrated products. scielo.br Similarly, bromination reactions can lead to substitution at the C-5 and C-7 positions. scielo.br These reactions underscore the general regioselectivity observed in the electrophilic substitution of the isatin core.

Table 1: Examples of Electrophilic Aromatic Substitution on the Isatin Core

| Reaction | Reagents | Major Product(s) | Reference |

|---|---|---|---|

| Nitration | H₂SO₄/HNO₃ | 5-Nitroisatin | scielo.br |

| Bromination | Br₂ in Alcohol | 5,7-Dibromo-3,3-dialkoxyoxindoles | scielo.br |

The presence of a propoxy (–OCH₂CH₂CH₃) group at the C-5 position profoundly alters the reactivity of the aromatic ring in this compound. Alkoxy groups, such as propoxy, are powerful activating groups in electrophilic aromatic substitution. This is due to the strong electron-donating resonance effect (+M) of the oxygen atom, which outweighs its inductive electron-withdrawing effect (-I).

The propoxy group donates electron density into the benzene ring, increasing its nucleophilicity and making it more susceptible to attack by electrophiles compared to unsubstituted isatin. As an ortho-, para-directing group, the 5-propoxy substituent directs incoming electrophiles to positions C-4 and C-6. The C-7 position is less favored due to the deactivating effect of the adjacent C-2 carbonyl group.

Between the two activated positions, C-4 and C-6, the outcome of a substitution reaction will be influenced by a combination of electronic and steric factors. While both positions are electronically activated, the steric bulk of the propoxy group may hinder attack at the adjacent C-4 and C-6 positions to some extent. The specific regiochemical outcome would likely depend on the size of the incoming electrophile and the precise reaction conditions.

Ring-Opening and Rearrangement Reactions of the Indoline-2,3-dione Core

The strained lactam ring of the indoline-2,3-dione system is susceptible to cleavage under various conditions, leading to a diverse range of ring-opened and rearranged products. wikipedia.org

A characteristic reaction of the isatin core is its cleavage under basic conditions. Nucleophilic attack, typically by a hydroxide (B78521) ion or other bases like secondary amines, occurs at the C-2 carbonyl group (the amide carbonyl). researchgate.netmaxapress.com This is followed by the cleavage of the N1-C2 amide bond, resulting in the formation of a ring-opened product. maxapress.com

For example, treatment of isatins with sodium hydroxide and hydrogen peroxide leads to oxidative cleavage, yielding the corresponding anthranilic (2-aminobenzoic) acid derivatives. scielo.brredalyc.org This reaction proceeds regardless of the nature of the substituent on the aromatic ring, indicating its applicability to this compound. scielo.brredalyc.org Similarly, reaction with piperidine (B6355638) in aqueous methanol (B129727) results in the formation of 1-(2'-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivatives through a nucleophilic attack at C-2 followed by ring opening. maxapress.com

Acid-catalyzed ring-opening and rearrangement reactions are also known. acs.orgresearchgate.net For instance, p-toluenesulfonic acid can catalyze the cleavage of the isatin C-N bond, which is then followed by a ring expansion reaction in the presence of other reagents. researchgate.netrsc.org

Figure 1: General Mechanism of Base-Catalyzed Isatin Ring Cleavage

The photochemical reactions of isatins often proceed through direct photoexcitation of the isatin moiety. rsc.org This excitation generates a biradical intermediate, which can then participate in a variety of subsequent reactions, such as cycloadditions. rsc.org For example, the Paterno-Büchi reaction of an excited isatin with an alkene can form spirooxetane derivatives. In some cases, photooxygenation of reactive intermediates can also occur. rsc.org

Thermally induced transformations often involve rearrangement or ring-expansion reactions. These processes can be facilitated by heat, sometimes in the presence of a catalyst, to overcome the activation energy for skeletal reorganization. While specific studies on the thermal behavior of this compound are not extensively documented, the general reactivity of the isatin core suggests a propensity for such transformations under thermal stress.

Elucidation of Reaction Kinetics and Mechanistic Pathways for this compound Transformations

A kinetic study on the ring-opening reaction of various 5- and 7-substituted isatins with piperidine revealed that the reaction follows second-order kinetics. maxapress.com The isokinetic temperature was determined to be 169 K, indicating that the reaction is entropy-controlled. maxapress.com The analysis of activation parameters (ΔH#, ΔS#, and ΔG#) and the linear correlation of rate constants with Taft's constants (σ°) pointed to a unified mechanism for all substituents. maxapress.com The data suggested that the rate-limiting step is the breakdown of the tetrahedral intermediate formed after the initial nucleophilic attack, a process catalyzed by water. researchgate.netmaxapress.com

Table 2: Kinetic and Activation Parameters for the Reaction of Substituted Isatins with Piperidine in 80% Aqueous Methanol at 25°C (Illustrative Data)

| Substituent | k₂ (x 10⁻³ M⁻¹s⁻¹) | ΔH# (kJ/mol) | -ΔS# (J/mol·K) | ΔG# (kJ/mol) |

|---|---|---|---|---|

| H | 1.58 | 29.8 | 177 | 82.6 |

| 5-Me | 1.12 | 29.2 | 181 | 83.1 |

| 5-Cl | 3.55 | 32.1 | 165 | 81.3 |

| 5-Br | 3.80 | 32.8 | 162 | 81.1 |

Data adapted from Reference maxapress.com. This table serves as an example of the type of data generated in kinetic studies of isatin derivatives.

Such studies demonstrate how the electronic properties of substituents on the aromatic ring influence reaction rates. An electron-withdrawing group like chloro or bromo at the 5-position increases the rate of nucleophilic attack compared to hydrogen or the electron-donating methyl group. maxapress.com It can be inferred that the electron-donating 5-propoxy group would likely decrease the rate of this specific ring-opening reaction compared to unsubstituted isatin. The elucidation of these mechanistic pathways is crucial for controlling reaction outcomes and designing synthetic routes involving this compound. nih.govnih.gov

Spectroscopic Monitoring of Reaction Progress for Mechanistic Insight

Understanding the intricate details of a chemical reaction's mechanism is greatly facilitated by real-time monitoring of the reaction progress. Spectroscopic techniques are invaluable tools for this purpose, allowing for the identification of reactants, products, and sometimes even transient intermediates. For reactions involving this compound, a variety of spectroscopic methods can be employed to gain mechanistic insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for tracking the transformation of this compound. nih.govajol.info The disappearance of reactant signals and the appearance of product signals can be quantified over time to determine reaction kinetics. For instance, in a reaction involving the C3-carbonyl, changes in the chemical shifts of the aromatic protons and the propoxy group protons can provide information about the electronic changes in the molecule. In-situ NMR experiments, where the reaction is carried out directly in the NMR tube, can provide a continuous stream of data on the concentrations of different species. acs.org

Infrared (IR) Spectroscopy: The two carbonyl groups of the isatin core have distinct stretching frequencies in the IR spectrum. nih.gov The C2-carbonyl (amide) typically absorbs at a lower wavenumber than the C3-carbonyl (ketone). Monitoring the changes in the intensity and position of these carbonyl bands can indicate which group is participating in the reaction. For example, in a nucleophilic addition to the C3-carbonyl, the disappearance of its characteristic absorption and the appearance of a new C-O stretching band would be observed.

UV-Visible and Fluorescence Spectroscopy: The extended conjugation in the this compound molecule results in absorption in the UV-visible region. nih.gov Changes in the electronic structure during a reaction will lead to shifts in the absorption maximum (λmax). This can be used to follow the reaction progress. If any of the reactants, intermediates, or products are fluorescent, fluorescence spectroscopy can be a highly sensitive method for monitoring the reaction. nih.gov

Mass Spectrometry (MS): While not typically used for real-time monitoring of bulk reactions, mass spectrometry is crucial for identifying products and intermediates. ajol.info By taking aliquots from the reaction mixture at different times and analyzing them by MS, it is possible to identify the masses of species present, providing clues about the reaction pathway.

Below is a hypothetical data table illustrating how spectroscopic data could be used to monitor a reaction of this compound.

| Time (min) | Reactant Peak Integral (¹H NMR) | Product Peak Integral (¹H NMR) | C=O Stretch (IR, cm⁻¹) |

| 0 | 1.00 | 0.00 | 1750, 1730 |

| 10 | 0.75 | 0.25 | 1750, 1730, 1705 |

| 30 | 0.40 | 0.60 | 1750, 1705 |

| 60 | 0.10 | 0.90 | 1705 |

| 120 | 0.00 | 1.00 | 1705 |

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide the most compelling evidence for a proposed reaction mechanism. However, intermediates are often transient and present in low concentrations, making their isolation a significant challenge. In the context of this compound chemistry, several strategies can be employed to isolate or trap these fleeting species.

Low-Temperature Reactions: By carrying out reactions at very low temperatures, the kinetic energy of the molecules is reduced, which can slow down subsequent reaction steps and allow for the accumulation of an intermediate to a concentration where it can be detected or even isolated.

Trapping Experiments: An intermediate can be "trapped" by introducing a reagent that reacts with it rapidly and selectively to form a stable, characterizable product. The structure of this trapped product can then provide strong inferences about the structure of the original intermediate. For instance, in reactions involving zwitterionic intermediates, a suitable trapping agent could be an electrophile or a nucleophile that intercepts the intermediate before it can proceed to the final product. beilstein-journals.org

Spectroscopic Detection of Intermediates: Even if an intermediate cannot be isolated, its presence can sometimes be detected spectroscopically. Techniques like flash photolysis coupled with UV-Vis or IR spectroscopy can be used to study very short-lived intermediates generated photochemically. nih.gov For some reactions of isatins, intermediate species have been successfully characterized using various spectroscopic techniques. beilstein-journals.org

Crystallization: In favorable cases, a reaction intermediate may be stable enough to be crystallized from the reaction mixture. Single-crystal X-ray diffraction can then provide an unambiguous determination of its three-dimensional structure. beilstein-journals.org

A plausible, yet hypothetical, example of an isolable intermediate in a reaction of this compound is the aldol (B89426) adduct formed upon reaction with a ketone enolate. By carefully controlling the reaction conditions, this intermediate could potentially be isolated before it undergoes dehydration.

| Intermediate Type | Method of Isolation/Detection | Characterization Techniques |

| Aldol Adduct | Low temperature, careful choice of base | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

| Zwitterionic Species | Trapping with a reactive electrophile | Structure elucidation of the trapped product |

| Radical Anion | Electrochemical generation, ESR spectroscopy | ESR spectroscopy |

Transition State Analysis in Key Transformations

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of a chemical reaction. wikipedia.orgwikipedia.org Its structure cannot be observed directly due to its fleeting nature (lifetimes are on the order of femtoseconds). johnhogan.info However, understanding the structure and energy of the transition state is crucial for explaining reaction rates and selectivity. Transition state analysis for reactions of this compound typically relies on a combination of experimental kinetics and computational modeling.

Kinetic Isotope Effects (KIEs): The KIE is the ratio of the rate constant of a reaction with a normal isotopic substrate to the rate constant with a substrate that has been isotopically labeled at a specific position. By measuring the KIE, one can gain information about bond breaking or forming at the labeled position in the transition state. For example, a significant primary KIE for the N-H bond would suggest that this bond is being broken in the rate-determining step.

Computational Modeling: Density Functional Theory (DFT) and other quantum mechanical methods are powerful tools for locating and characterizing transition state structures. acs.orgnih.govresearchgate.netrsc.org These calculations can provide the geometry, energy, and vibrational frequencies of the transition state. The calculated activation energy can then be compared with the experimentally determined value. Computational studies on isatin derivatives have been used to elucidate the mechanisms of various reactions, including cycloadditions and insertion reactions, by mapping out the potential energy surface and identifying the lowest energy transition states. acs.orgnih.govresearchgate.net

For a hypothetical nucleophilic addition to the C3-carbonyl of this compound, a transition state analysis might involve the following:

| Transformation | Method of Analysis | Key Findings |

| Nucleophilic addition to C3-carbonyl | DFT Calculations (e.g., B3LYP/6-31G*) | Geometry of the transition state (e.g., Bürgi-Dunitz trajectory), calculated activation energy. |

| N-alkylation | Kinetic Isotope Effect (¹⁴N/¹⁵N) | Indication of N-C bond formation in the transition state. |

| Electrophilic Aromatic Substitution | Hammett Plot | Correlation of reaction rates with substituent constants to probe the electronic nature of the transition state. |

By combining these experimental and computational approaches, a detailed picture of the transition states involved in the key transformations of this compound can be constructed, leading to a deeper understanding of its reactivity and reaction mechanisms.

Derivatization and Advanced Chemical Transformations of 5 Propoxyindoline 2,3 Dione

Synthesis of Schiff Bases and Spirooxindoles from the Chemical Compound

The isatin (B1672199) core is characterized by a reactive ketone at the C-3 position, which serves as a primary site for condensation and cycloaddition reactions to generate a diverse array of derivatives, including Schiff bases and spirooxindoles.

Condensation with Primary Amines and Hydrazines

The C-3 carbonyl group of 5-Propoxyindoline-2,3-dione readily undergoes condensation reactions with primary amines and hydrazines to form the corresponding Schiff bases (imines) and hydrazones. This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the electrophilic C-3 carbonyl carbon, followed by dehydration. ambeed.comlibretexts.orglibretexts.org The resulting C=N double bond extends the conjugation of the system. A wide variety of primary amines, including aliphatic, aromatic, and heteroaromatic amines, can be used in this transformation. libretexts.orgorgoreview.comlibretexts.org This reaction provides a straightforward method for introducing diverse substituents and building complex molecular architectures from the 5-propoxyisatin core.

Interactive Table 1: Representative Condensation Reactions of this compound

| Reactant (Primary Amine/Hydrazine) | Product Class | General Product Structure |

| Aniline (B41778) (C₆H₅NH₂) | Schiff Base (N-phenyl imine) | |

| Benzyl-amine (C₆H₅CH₂NH₂) | Schiff Base (N-benzyl imine) | |

| Hydrazine (B178648) (N₂H₄) | Hydrazone | |

| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone |

Cycloaddition Reactions Leading to Spirocyclic Systems

This compound is an excellent precursor for the synthesis of spirooxindoles, a class of compounds where a second ring system is attached to the C-3 carbon of the oxindole (B195798) core. These reactions often proceed through cycloaddition mechanisms. sciencemadness.org

One of the most powerful methods is the [3+2] cycloaddition reaction. researchgate.net In this approach, 5-propoxyisatin can be reacted with an α-amino acid (such as sarcosine (B1681465) or proline) to generate an intermediate azomethine ylide in situ. This ylide, a three-atom component, can then react with a dipolarophile (an alkene or alkyne) to construct a five-membered heterocyclic ring, typically a pyrrolidine (B122466), directly at the spiro center. vulcanchem.com

Another common strategy is the multicomponent reaction, where 5-propoxyisatin, an active methylene (B1212753) compound (like malononitrile (B47326) or a β-diketone), and a third reactant are combined in a one-pot synthesis to build complex spirocyclic systems. psu.edugoogle.com The electron-donating nature of the 5-propoxy group can influence the reactivity of the isatin core in these transformations.

Interactive Table 2: Examples of Cycloaddition Strategies for Spirooxindole Synthesis

| Reaction Type | Key Reagents | Resulting Spiro-System |

| [3+2] Cycloaddition | α-Amino Acid (e.g., Sarcosine), Alkene/Alkyne | Spiro[indoline-3,2'-pyrrolidine] |

| Multicomponent Reaction | Malononitrile, 4-Hydroxycoumarin | Spiro[indoline-3,4'-pyran] |

| Multicomponent Reaction | Cyclopentane-1,3-dione, Arylamine | Spiro[dihydropyridine-oxindole] |

Functionalization at the 5-Propoxy Substituent

The 5-propoxy group offers an additional site for chemical modification, distinct from the reactivity of the isatin core.

Oxidation and Reduction Strategies Applied to the Propoxy Chain

The propoxy group, as an alkyl ether substituent on the aromatic ring, is generally stable towards many common oxidizing and reducing agents.

Oxidation: Side-chain oxidation of alkylbenzenes with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically requires the presence of at least one hydrogen atom on the benzylic carbon (the carbon directly attached to the aromatic ring). google.com In this compound, the benzylic position is occupied by an oxygen atom, not a carbon. Consequently, the propoxy chain is resistant to this type of oxidation. google.com

Reduction: The C-O ether bond is robust and not susceptible to cleavage by common catalytic hydrogenation methods that might otherwise reduce carbonyl groups or, under harsh conditions, the aromatic ring.

Ether Cleavage: The most significant reaction for the propoxy substituent is ether cleavage. This can be achieved under strongly acidic conditions using reagents like hydrobromic acid (HBr) or hydroiodic acid (HI). psu.edu The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl portion of the ether, yielding 5-hydroxyindoline-2,3-dione (B38543) and the corresponding propyl halide (e.g., 1-bromopropane). psu.edu Modern methods using reagents such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) in the presence of a silane (B1218182) can also achieve this cleavage under milder conditions.

Terminal Functionalization for Linker or Tag Attachment

Direct functionalization of the terminal methyl group of the propoxy chain is challenging. A more practical and versatile strategy involves a two-step sequence:

Ether Cleavage: As described above, the propoxy group is first cleaved to unveil the corresponding phenol, 5-hydroxyindoline-2,3-dione. psu.edu

Re-alkylation with a Bifunctional Linker: The resulting hydroxyl group can then be re-alkylated using a Williamson ether synthesis. By choosing an alkylating agent that contains a second functional group at its terminus, a reactive handle can be installed. For example, reacting 5-hydroxyindoline-2,3-dione with a molecule like 3-bromopropanol would introduce a hydroxypropyl side chain.

This newly installed terminal hydroxyl group can be readily converted into other functionalities such as an azide, alkyne, or carboxylic acid, which are suitable for "click" chemistry or for covalent attachment of reporter tags, biomolecules, or linkers for solid-phase synthesis.

Synthesis of Diverse Heterocyclic Scaffolds Utilizing this compound as a Precursor

The isatin scaffold is a powerful synthon for constructing a wide variety of other heterocyclic ring systems. In these transformations, the this compound serves as the foundational building block, with the propoxy group being carried through the synthetic sequence to be incorporated into the final, more complex molecule. The reactivity of the C-2 and C-3 carbonyl groups, as well as the adjacent N-H group, allows for a range of cyclization and condensation reactions. For instance, reaction with 2-aminobenzamides can lead to the formation of spiro[indoline-3,2'-quinazoline]diones. The versatility of this precursor allows for the generation of libraries of 5-propoxy-substituted heterocycles for various research applications.

Interactive Table 3: Heterocyclic Scaffolds Derived from this compound

| Co-reactant(s) | Resulting Heterocyclic System | General Reaction Type |

| o-Phenylenediamine | Indolo[2,3-b]quinoxaline | Condensation/Cyclization |

| 2-Aminobenzamide | Spiro[indoline-3,2'-quinazoline]dione | Condensation/Cyclization |

| Thiosemicarbazide, then cyclizing agent | Fused 1,3,4-Thiadiazole | Condensation/Cyclization |

| Malononitrile & Sulfur | Thieno[2,3-b]indole | Gewald Reaction |

Pyrrole (B145914) and Furan (B31954) Annulation Reactions

Annulation reactions involving the isatin scaffold are a powerful strategy for constructing polycyclic molecules. These reactions often proceed through the formation of new rings fused to the indoline (B122111) framework.

Pyrrole Annulation:

The synthesis of pyrrole-fused oxindoles from isatin derivatives is a well-established method. One common approach involves the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated in situ from the condensation of isatins with α-amino acids. These ylides then react with various dipolarophiles to yield spiro-pyrrolidine oxindole scaffolds. mdpi.com The reaction of this compound with an α-amino acid like sarcosine or proline would generate an intermediate azomethine ylide. This ylide can then be trapped by a suitable dipolarophile, such as a chalcone (B49325) or a maleimide (B117702) derivative, to afford the corresponding spiro-pyrrolidinyl-oxindole. The presence of the electron-donating propoxy group at the 5-position can enhance the reactivity of the isatin carbonyl group and influence the stereochemical outcome of the cycloaddition.

Another approach to pyrrole annulation is the Paal-Knorr synthesis, which typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine. While not a direct annulation to the isatin core, isatin derivatives can be precursors to compounds that undergo such cyclizations.

Furan Annulation:

Furan annulation onto the oxindole core can be achieved through various synthetic strategies. One method involves the reaction of the isatin C3-carbonyl group with a suitable pronucleophile that can subsequently cyclize to form a furan ring. For instance, a formal [4+1] cycloaddition reaction of fused 1H-pyrrole-2,3-diones with diazo compounds can lead to the formation of spiro[dihydrofuran-2,3'-oxindoles]. rsc.org Although this example involves a pyrrole-2,3-dione, the underlying principle of utilizing the electrophilic C3-carbonyl for ring formation is applicable to this compound.

Furthermore, the reaction of isatins with stabilized phosphorus ylides can lead to the formation of 3-alkenyl-2-oxindoles, which can be further elaborated into furan-fused systems through subsequent intramolecular cyclization reactions.

Quinoline (B57606) and Benzodiazepine (B76468) Derivative Formation

The isatin scaffold is a valuable precursor for the synthesis of quinoline and benzodiazepine derivatives, which are important heterocyclic motifs in medicinal chemistry.

Quinoline Derivative Formation:

The Pfitzinger reaction is a classical method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base. uevora.pt The reaction mechanism involves the base-mediated hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This is followed by condensation with the carbonyl compound to form an imine, which then undergoes cyclization and dehydration to yield the quinoline ring. uevora.pt For this compound, this reaction would lead to the formation of a 6-propoxy-quinoline-4-carboxylic acid derivative. The specific carbonyl compound used will determine the substituents at the 2- and 3-positions of the resulting quinoline.

| Reactant (Carbonyl Compound) | Product (Quinoline Derivative) | Reference |

|---|---|---|

| Acetone | 6-Propoxy-2-methylquinoline-4-carboxylic acid | nih.gov |

| Cyclohexanone | 7,8,9,10-Tetrahydro-6-propoxy-benzo[h]quinoline-4-carboxylic acid | researchgate.net |

Benzodiazepine Derivative Formation:

The synthesis of benzodiazepine derivatives from isatins can be achieved through several routes. One common method involves the reaction of isatin with o-phenylenediamines. This reaction, when carried out under acidic conditions, can lead to the formation of indole[2,3-b] uevora.ptacs.orgbenzodiazepines. The reaction proceeds through the initial condensation of the C3-carbonyl of isatin with one of the amino groups of the o-phenylenediamine, followed by intramolecular cyclization of the second amino group onto the C2-carbonyl.

Another strategy involves the ring expansion of isatin derivatives. For example, reaction with diazomethane (B1218177) or other diazo compounds can lead to the insertion of a methylene group and the formation of a 1,4-benzodiazepine-2,5-dione scaffold. Furthermore, multi-component reactions involving isatins are a powerful tool for the synthesis of complex benzodiazepine-fused spirooxindoles. researchgate.net

Multi-Component Reactions (MCRs) Involving the Chemical Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. taylorandfrancis.com this compound, with its multiple reactive sites, is an excellent substrate for such transformations.

Principles and Applications of MCRs in Complex Molecule Synthesis

The fundamental principle of MCRs is the in situ generation of reactive intermediates that can be trapped by other components in the reaction mixture. This avoids the need for isolation and purification of intermediates, leading to a more streamlined and environmentally friendly synthetic process. nih.gov Isatins are particularly well-suited for MCRs due to the reactivity of the C3-carbonyl group and the N-H group.

A prominent application of isatin-based MCRs is the synthesis of spirooxindoles, a class of compounds with significant biological activities. uevora.pt A common MCR is the three-component reaction of an isatin, an activated methylene compound, and an amine or other nucleophile. The reaction is often initiated by a Knoevenagel condensation between the isatin and the activated methylene compound, followed by a Michael addition of the nucleophile and subsequent cyclization.

The 5-propoxy group in this compound, being an electron-donating group, can influence the initial Knoevenagel condensation step and the subsequent reaction cascade.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

|---|---|---|---|---|

| This compound | Malononitrile | Thiourea | Spiro[indole-3,2'-pyrimidine] derivative | mdpi.com |

| This compound | 4-Hydroxycoumarin | Malononitrile | Spiro[chromeno[2,3-b]pyridine-5,3'-indoline] derivative | rsc.org |

| This compound | L-Proline | (E)-Chalcone | Spiro[indoline-3,2'-pyrrolidine] derivative | mdpi.com |

Exploration of Novel MCR Paradigms and Their Scope with this compound

Research continues to expand the horizons of MCRs involving isatins, leading to the discovery of novel reaction pathways and the synthesis of unprecedented molecular architectures. One such novel paradigm is the isatin C2-C3 bond cleavage under MCR conditions, which allows for the generation of isocyanate intermediates that can participate in further reactions. For example, a three-component reaction between an isatin, tetrahydroisoquinoline, and a terminal alkyne can lead to the formation of 5,6-dihydropyrrolo[2,1-a]isoquinolines via a spirooxindole intermediate and subsequent C2-C3 bond cleavage. acs.org

The scope of MCRs with this compound is broad, with the potential to generate a vast library of diverse heterocyclic compounds. The electronic effect of the propoxy group can be harnessed to control the regioselectivity and stereoselectivity of these reactions. For instance, in 1,3-dipolar cycloaddition reactions, the electron-donating nature of the propoxy group can stabilize the positive charge development on the indole (B1671886) nitrogen in the transition state, potentially accelerating the reaction and influencing the diastereoselectivity.

Furthermore, the development of catalytic asymmetric MCRs using chiral catalysts opens up the possibility of synthesizing enantiomerically enriched spirooxindoles and other complex molecules from this compound.

Theoretical and Computational Investigations of 5 Propoxyindoline 2,3 Dione

Electronic Structure and Molecular Orbital Theory

The electronic behavior of 5-Propoxyindoline-2,3-dione would be fundamentally explored through molecular orbital theory. This approach provides insights into the distribution and energy of electrons within the molecule, which are key determinants of its chemical reactivity and properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating nature of the propoxy group at the 5-position would be expected to influence the energies of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | (Value) | Electron Donor (Nucleophilicity) |

| LUMO | (Value) | Electron Acceptor (Electrophilicity) |

| HOMO-LUMO Gap | (Value) | Indicator of Chemical Reactivity |

Note: The values in this table are placeholders and would need to be determined through specific quantum chemical calculations.

Charge Distribution and Molecular Electrostatic Potential (MEP) Maps

The distribution of electron density within this compound would be uneven due to the presence of electronegative oxygen and nitrogen atoms. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution on the molecule's surface.

On an MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate areas with an excess of electrons. These are susceptible to electrophilic attack. For this compound, these regions would be anticipated around the carbonyl oxygen atoms. Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Such regions would likely be found around the hydrogen atoms, particularly the N-H proton of the indole (B1671886) ring.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and potential for isomerism are key aspects of a molecule's behavior. Computational methods are employed to identify the most stable conformations and to study the equilibrium between different tautomeric forms.

Energy Minima and Global Conformer Identification of the Compound

The propoxy group attached to the indoline (B122111) ring is flexible and can adopt various spatial arrangements or conformations. Computational conformational analysis would involve rotating the single bonds of the propoxy chain to identify all possible low-energy conformers. By calculating the potential energy of each conformation, the most stable structure, known as the global minimum, can be identified. This is the conformation the molecule is most likely to adopt.

Investigation of Keto-Enol Tautomeric Equilibria (if applicable to the 2,3-dione system)

The indoline-2,3-dione system possesses a dicarbonyl arrangement, making it susceptible to keto-enol tautomerism. This process involves the migration of a proton and the shifting of a double bond, resulting in an equilibrium between the keto form (the 2,3-dione) and an enol form (containing a hydroxyl group and a carbon-carbon double bond).

Computational studies would be essential to determine the relative stabilities of the keto and potential enol tautomers of this compound. By calculating the thermodynamic energies of each form, it is possible to predict which tautomer would be more prevalent at equilibrium. The presence of the propoxy group could subtly influence this equilibrium compared to the parent isatin (B1672199) molecule.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Reaction Pathway Modeling and Mechanism Prediction

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions involving the indoline-2,3-dione scaffold. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway.

The characterization of transition states is a cornerstone of reaction mechanism prediction. ucsb.edu Computational methods, particularly density functional theory (DFT), are employed to locate the saddle points on the potential energy surface that correspond to transition states. ucsb.edu For reactions involving isatin derivatives, such as condensations or cycloadditions, these calculations can reveal the geometry of the transition state and its energetic barrier, known as the activation energy.

For instance, in the synthesis of Schiff base ligands from isatin derivatives, quantum calculation methods have been used to estimate the true transition states. uobabylon.edu.iq By proposing several possible transition state structures, the one with the lowest zero-point energy, highest total binding energy, and a single imaginary frequency is identified as the most plausible. uobabylon.edu.iq This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, confirming the structure as a true transition state. ucsb.edu

Table 1: Illustrative Example of Calculated Energies for a Proposed Reaction Transition State of an Isatin Derivative

| Parameter | Value (kcal/mol) |

|---|---|

| Zero Point Energy | 216.24 |

| Total Binding Energy | -93552.47 |

| Imaginary Frequency | -450.35 cm⁻¹ |

Data is illustrative and based on findings for related isatin derivatives. uobabylon.edu.iq

The solvent environment can significantly impact reaction energetics. rsc.orgnih.gov Computational models account for these effects in two primary ways: implicit and explicit solvation.

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.govdntb.gov.ua This approach is computationally efficient and is often used to model the bulk effects of the solvent on the stability of reactants, products, and transition states. Studies on substituted indoline-2,3-diones have utilized DFT calculations with PCM to evaluate their stability in various solvents like acetone, ethanol (B145695), and methanol (B129727). researchgate.netdergipark.org.tr These calculations show that as the polarity of the solvent increases, the stability of polar species is generally enhanced, which can lead to a lowering of activation energies for certain reactions. nih.gov

Explicit Solvation Models involve including a discrete number of solvent molecules in the calculation. This method can capture specific interactions, such as hydrogen bonding between the solute and solvent, which are not fully accounted for in implicit models. rsc.org While more computationally demanding, this approach provides a more detailed and accurate picture of the solvation shell's influence on the reaction. For reactions involving the carbonyl groups of this compound, explicit modeling with protic solvents would be particularly important for accurately predicting reaction pathways. rsc.org

Spectroscopic Property Predictions and Validation

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for structure elucidation and the interpretation of experimental spectra. researchgate.netresearchgate.net

Theoretical prediction of NMR chemical shifts is a powerful tool for confirming molecular structures. bohrium.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating the NMR chemical shifts of organic molecules, including isatin derivatives. researchgate.netdergipark.org.tr

These calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. By comparing the calculated shifts with experimental data, one can validate the proposed structure. The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. frontiersin.orgnih.gov For substituted indole-2,3-diones, computational studies have shown good agreement between calculated and experimental chemical shifts, aiding in the assignment of signals. researchgate.net

Table 2: Representative Calculated ¹³C NMR Chemical Shifts for a Substituted Indole-2,3-dione

| Carbon Atom | Calculated Chemical Shift (ppm) |

|---|---|

| C=O (Position 2) | 184.5 |

| C=O (Position 3) | 159.2 |

| C (Aromatic) | 118.1 - 150.9 |

| C (Substituent) | 56.1 |

Data is illustrative and based on findings for related isatin derivatives. researchgate.net

For substituted indole-2,3-diones, DFT calculations have been used to analyze the characteristic C=O stretching frequencies. researchgate.net These calculations can help to resolve ambiguities in the assignment of the two carbonyl stretching bands, which can be interpreted as symmetric and asymmetric stretching modes of a coupled dicarbonyl system. researchgate.net The position of these bands is sensitive to the electronic effects of substituents on the aromatic ring. The 5-propoxy group, being an electron-donating group, would be expected to influence the C=O stretching frequencies in a predictable manner.

Table 3: Illustrative Calculated vs. Experimental IR Frequencies for a Substituted Indole-2,3-dione

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3440 | 3435 |

| C=O Asymmetric Stretch | 1765 | 1768 |

| C=O Symmetric Stretch | 1740 | 1742 |

| C=C Aromatic Stretch | 1615 | 1618 |

Data is illustrative and based on findings for related isatin derivatives. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comfaccts.deyoutube.com This method can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For the isatin chromophore, the UV-visible spectrum typically shows absorptions corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the carbonyl groups. nih.gov TD-DFT calculations can help to assign these transitions and to understand how substituents, such as the 5-propoxy group, affect the electronic structure and, consequently, the absorption spectrum. The inclusion of solvent effects in these calculations is crucial for obtaining good agreement with experimental spectra measured in solution. mdpi.com While fluorescence is less commonly studied computationally for this class of compounds, similar excited-state calculations could, in principle, be used to investigate the emissive properties of this compound.

Table 4: Illustrative TD-DFT Calculated Electronic Transitions for an Isatin Derivative

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 1 | 420 | 0.01 | n → π* |

| 2 | 310 | 0.25 | π → π* |

| 3 | 265 | 0.45 | π → π* |

Data is illustrative and based on theoretical studies of related chromophores. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Research on 5 Propoxyindoline 2,3 Dione

X-ray Crystallography for Absolute Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.organton-paar.com For 5-Propoxyindoline-2,3-dione, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the propoxy substituent relative to the indoline (B122111) ring system.

Single Crystal Growth Techniques and Challenges for the Compound

The primary prerequisite for X-ray analysis is the availability of a high-quality single crystal. For isatin (B1672199) derivatives, a common and effective method for crystal growth is slow evaporation from a suitable solvent. researchgate.net The process involves dissolving the compound in a solvent or a mixture of solvents in which it is sparingly soluble and allowing the solvent to evaporate slowly over days or weeks.

Common Techniques:

Slow Evaporation: A saturated solution of this compound would be prepared in a solvent like ethanol (B145695), acetone, or a mixture such as dichloromethane/hexane. The container is then loosely covered to allow for gradual solvent evaporation, promoting the formation of large, well-ordered crystals.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger sealed container holding a more volatile solvent in which the compound is insoluble (an anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decrease in temperature reduces the solubility of the compound, leading to crystal formation.

Challenges:

Polymorphism: Isatin derivatives are known to exhibit polymorphism, where the compound can crystallize into different crystal lattices with distinct physical properties. mdpi.com This can lead to the growth of multiple crystal forms in the same batch, complicating analysis.

Crystal Quality: Achieving crystals of sufficient size and quality, free from defects, twinning, and disorder, is often a significant hurdle. The flexible propoxy chain could introduce conformational disorder within the crystal lattice.

Solvent Inclusion: Solvents from the crystallization medium can sometimes be incorporated into the crystal lattice, forming solvates which may affect the structural analysis.

Interpretation of Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure of this compound would focus on the non-covalent interactions that dictate how the molecules arrange themselves in the solid state. These interactions are crucial for the stability of the crystal lattice. ijlret.com

Hydrogen Bonding: The isatin core contains an N-H group which acts as a hydrogen bond donor and two carbonyl oxygen atoms (C2=O and C3=O) that are strong hydrogen bond acceptors. In the crystal lattice, it is expected that strong N-H···O=C hydrogen bonds would be a dominant feature, often leading to the formation of dimers or extended chains. ukim.mkunesp.br

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving the C-H bonds of the aromatic ring and the propoxy chain as donors and the carbonyl oxygens as acceptors, would also play a role in stabilizing the three-dimensional crystal structure. ijlret.com

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Structural Implication |

|---|---|---|---|---|

| Hydrogen Bond | N-H (Amide) | O=C (Ketone) | 2.8 - 3.2 | Forms primary structural motifs like dimers or chains. unesp.br |

| π-π Stacking | Isatin Aromatic Ring | Isatin Aromatic Ring | 3.5 - 3.8 | Stabilizes layered structures. mdpi.com |

| C-H···O Interaction | C-H (Aromatic/Alkyl) | O=C (Ketone) | 3.0 - 3.5 | Contributes to the overall 3D packing efficiency. ijlret.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution and characterizing its forms in the solid state.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry Determination

While 1D NMR provides initial information, 2D NMR experiments are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for establishing the connectivity of the molecular framework. emerypharma.commnstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals ¹H-¹H coupling correlations, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the adjacent protons within the propoxy chain (-O-CH₂-CH₂-CH₃) and between neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond ¹H-¹³C correlations. researchgate.net It allows for the direct assignment of a carbon signal based on its attached proton. For example, the proton signal for the -O-CH₂- group would show a cross-peak to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-4 bonds) ¹H-¹³C correlations. This is crucial for connecting different parts of the molecule. researchgate.net Key HMBC correlations for this compound would include:

Correlation from the methylene (B1212753) protons of the propoxy group (-O-CH₂) to the C5 carbon of the aromatic ring, confirming the position of the alkoxy substituent.

Correlations from the aromatic protons to the carbonyl carbons (C2, C3) and other carbons within the bicyclic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. youtube.com For a rigid molecule, NOESY can help confirm stereochemistry. In the case of this compound, it could show through-space interactions between the propoxy chain protons and the aromatic proton at the C4 position.

| Experiment | Correlation Type | Information Gained | Example Correlation |

|---|---|---|---|

| COSY | ¹H - ¹H (2-3 bonds) | Identifies adjacent protons. libretexts.org | H-6 ↔ H-7 on the aromatic ring. |

| HSQC | ¹H - ¹³C (1 bond) | Assigns carbons with attached protons. researchgate.net | -O-CH₂- (¹H) ↔ -O-CH₂- (¹³C). |

| HMBC | ¹H - ¹³C (2-4 bonds) | Establishes connectivity across quaternary carbons and heteroatoms. rsc.org | -O-CH₂- (¹H) ↔ C5 (aromatic ¹³C). |

| NOESY | ¹H - ¹H (through space) | Determines spatial proximity and stereochemistry. youtube.com | -O-CH₂- (¹H) ↔ H-4 (aromatic ¹H). |

Solid-State NMR for Polymorphic Forms and Amorphous States Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying materials in their solid form, providing information that is often inaccessible by other methods. nih.gov It is particularly valuable for characterizing polymorphism, as different crystal forms will give rise to distinct ssNMR spectra due to differences in their local molecular environments. nih.gov

The ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) experiment is the most common ssNMR technique used for organic solids. auremn.org The chemical shifts in a ¹³C CP/MAS spectrum are highly sensitive to the local conformation and crystal packing of the molecule. If this compound exists in multiple polymorphic forms, each form would produce a unique ¹³C CP/MAS spectrum with different chemical shifts and/or multiplicities for the carbon signals. For instance, a carbon atom in one polymorph might give a single resonance, while in another, due to a different arrangement in the asymmetric unit, it might show two or more resonances. auremn.org This technique can also be used to detect and quantify amorphous content within a crystalline sample. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. bioanalysis-zone.comchromatographyonline.com This allows for the determination of the elemental formula of the parent ion, confirming the molecular formula of this compound (C₁₁H₁₁NO₃).

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would be used to study its fragmentation pathways, which provides further structural confirmation. The fragmentation of isatin derivatives is well-characterized. scispace.comscielo.br

Expected Fragmentation Pattern:

Loss of Carbon Monoxide (CO): A characteristic fragmentation of the isatin core is the sequential loss of the two carbonyl groups as neutral CO molecules. The initial loss of CO from the C2 ketone is a common first step. scispace.comoak.go.kr

Cleavage of the Propoxy Chain: The propoxy group can fragment in several ways. A common pathway is the cleavage of the C-O bond, leading to the loss of a propoxy radical or propene.

Benzylic-type Cleavage: Cleavage can also occur at the benzylic position of the propoxy chain, leading to characteristic fragments.

| Ion | Formula | Calculated m/z | Origin |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₂NO₃⁺ | 206.0761 | Protonated Parent Molecule |

| [M+H-CO]⁺ | C₁₀H₁₂NO₂⁺ | 178.0812 | Loss of carbon monoxide from the isatin ring. oak.go.kr |

| [M+H-2CO]⁺ | C₉H₁₂NO⁺ | 150.0913 | Sequential loss of a second CO molecule. scispace.com |

| [M+H-C₃H₆]⁺ | C₈H₆NO₃⁺ | 164.0342 | Loss of propene from the propoxy chain. |

Ionization Techniques (ESI, MALDI, APCI) for Molecular Weight and Formula Confirmation

Advanced mass spectrometry ionization techniques are indispensable for the precise determination of the molecular weight and confirmation of the elemental formula of this compound. Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization methods that generate ions from thermally labile molecules with minimal fragmentation, which is crucial for establishing the molecular ion peak. nih.gov

Electrospray Ionization (ESI) is particularly well-suited for polar molecules like this compound. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, this process would typically result in the formation of protonated molecules [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺). A key advantage of ESI is its ability to analyze samples directly from solution, making it compatible with liquid chromatography. However, ESI can be susceptible to ion suppression when impurities with higher proton affinity are present. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) involves co-crystallizing the analyte with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules in the process. nih.gov This technique is highly sensitive and can be used for a wide range of molecules.